
Vadimezan
概要
説明
バディメザンは、5,6-ジメチルキサンテン-4-酢酸としても知られており、小分子血管破壊剤です。腫瘍を栄養する血管を標的にし、腫瘍の退縮を引き起こします。 バディメザンは、特に非小細胞肺がん、前立腺がん、HER2陰性転移性乳がんなど、がん治療における可能性について広く研究されてきました .
科学的研究の応用
Vadimezan has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of vascular disrupting agents and their chemical properties.
Biology: this compound is studied for its effects on tumor vasculature and its ability to induce cytokine production.
Industry: This compound is used in the development of new cancer therapies and drug delivery systems
作用機序
バディメザンは、腫瘍内皮細胞の透過性を高めることによって効果を発揮し、血管破壊と腫瘍の退縮につながります。これは、先天性免疫応答に関与するインターフェロン遺伝子刺激剤(STING)経路を標的にしています。 この効果はマウス特異的であり、STINGタンパク質の単一アミノ酸の違いによりヒトでは起こりません .
準備方法
バディメザンは、さまざまな合成経路によって合成できます。一般的な方法の1つは、5,6-ジメチルキサンテンを酢酸無水物と酸性条件下で反応させて、5,6-ジメチルキサンテン-4-酢酸を生成することです。 この反応には、通常、硫酸などの触媒が必要であり、高温で行われます . 工業生産方法は、同様の合成経路を使用する場合がありますが、より大規模で、高収率と純度を確保するために最適化された反応条件で行われます。
化学反応の分析
バディメザンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: バディメザンは酸化されてさまざまな酸化誘導体を形成できます。
還元: 還元反応は、バディメザンを還元型に変換できます。
置換: バディメザンは、官能基が他の基に置換される置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
バディメザンは、科学研究において幅広い応用があります。
化学: バディメザンは、血管破壊剤とその化学的特性に関する研究でモデル化合物として使用されます。
生物学: バディメザンは、腫瘍血管に対する影響とサイトカイン産生を誘導する能力について研究されています。
医学: バディメザンは、非小細胞肺がん、前立腺がん、HER2陰性転移性乳がんなど、さまざまながんの治療の可能性について臨床試験で調査されてきました.
類似化合物との比較
バディメザンは、その特定の作用機序とそのサイトカイン産生を誘導する能力により、血管破壊剤の中でユニークです。類似の化合物には以下のようなものがあります。
コンブレタスタチンA-4: 腫瘍血管を標的にする別の血管破壊剤。
Oxi4503: コンブレタスタチンA-4の誘導体で、効力が向上しています。
ジブレスタット: さまざまながんの臨床試験で有望な結果を示してきた血管破壊剤
バディメザンは、そのユニークな化学構造とSTING経路の特定の標的化により、他の血管破壊剤とは異なっています。
生物活性
Vadimezan, also known as DMXAA (5,6-dimethylxanthenone-4-acetic acid), is a small molecule with significant biological activity primarily as a tumor vascular-disrupting agent. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in disrupting established tumor vasculature and inducing tumor cell apoptosis.
This compound operates through multiple mechanisms:
- Vascular Disruption : It selectively targets the tumor vasculature, leading to endothelial cell apoptosis and subsequent necrosis of the tumor tissue. This action is distinct from antiangiogenic agents, which primarily inhibit new blood vessel formation .
- Cytokine Induction : this compound induces the production of pro-inflammatory cytokines, which can enhance immune responses against tumors. This immune modulation is crucial in its therapeutic efficacy .
- Cell Cycle Arrest and Apoptosis : In various cancer cell lines, this compound has been shown to arrest cells in the G1 phase of the cell cycle and promote apoptosis through the activation of caspases and increased levels of cytosolic cytochrome c .
Preclinical Studies
This compound has demonstrated potent anti-tumor activity in several animal models:
- In a study using C57Bl/6 mice with colon tumors, treatment with this compound (25 mg/kg) led to significant tumor necrosis and apoptosis within 3 hours post-treatment. The study reported a 50% cure rate in mice treated with this compound combined with lenalidomide, indicating enhanced efficacy when used with other agents .
- In non-small cell lung cancer (NSCLC) models, this compound was effective in inducing apoptosis and autophagy in A549 cells, showcasing its potential as a therapeutic agent against lung cancer .
Clinical Trials
Several clinical trials have investigated the efficacy of this compound in combination with standard chemotherapy:
- A Phase II study evaluated this compound combined with docetaxel in patients with castration-refractory metastatic prostate cancer. The trial aimed to assess tumor response rates and survival outcomes. Results indicated that the combination therapy improved median time to tumor progression compared to docetaxel alone .
- Another Phase III trial aimed at assessing this compound combined with platinum-based chemotherapy showed promising results but was halted due to interim analyses indicating insufficient efficacy compared to placebo .
Case Studies
-
Case Study: Advanced NSCLC
- A single-arm Phase II trial included 30 patients receiving carboplatin and paclitaxel along with this compound (1800 mg/m²). The combination was generally well-tolerated, demonstrating minimal systemic exposure changes for carboplatin and paclitaxel. No serious cardiac events were reported, suggesting a favorable safety profile for this compound in this context .
-
Case Study: Prostate Cancer
- In another trial focusing on prostate cancer, patients receiving this compound exhibited notable improvements in PSA response rates compared to those receiving docetaxel alone. This study highlighted the potential of this compound as an adjunct therapy in enhancing the effectiveness of standard treatments .
特性
IUPAC Name |
2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOYIMQSIKSOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040949 | |
Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ASA404 (DMXAA) is a small-molecule vascular disrupting agent which targets the blood vessels that nourish tumours. The proposed mechanism of action for ASA404 is directly increasing permeability of the tumor's endothelial cells. Vasoactive mediators such as tumor necrosis factor (TNF) may also be implicated. Increased permeability of tumor cell vasculature may allow increased permeation of anticancer treatments such as cytotoxic drugs, antibodies, drug conjugates and gene therapy. | |
Record name | Vadimezan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
117570-53-3 | |
Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117570-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vadimezan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vadimezan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VADIMEZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0829J8133H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。